![molecular formula C18H19ClN2 B12489332 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine](/img/structure/B12489332.png)
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine typically involves the reaction of 2-chlorobenzyl chloride with indole-3-carboxaldehyde, followed by reductive amination with ethanamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reductive amination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for its applications.
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and has been investigated for its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine exerts its effects involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may influence signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a similar benzyl group attached to an amine.
Indole-3-acetic acid: A plant hormone with an indole structure.
2-Chlorobenzylamine: A compound with a chlorobenzyl group attached to an amine.
Uniqueness
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}ethanamine is unique due to its specific combination of the indole and chlorobenzyl moieties, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H19ClN2 |
|---|---|
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]ethanamine |
InChI |
InChI=1S/C18H19ClN2/c1-2-20-11-15-13-21(18-10-6-4-8-16(15)18)12-14-7-3-5-9-17(14)19/h3-10,13,20H,2,11-12H2,1H3 |
Clave InChI |
DSARJEAQXMOFJA-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(3-methylphenyl)piperazin-1-yl][5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12489253.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}alanine](/img/structure/B12489263.png)
![N-(3-chloro-4-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12489269.png)
![N-({4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}carbamothioyl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B12489276.png)
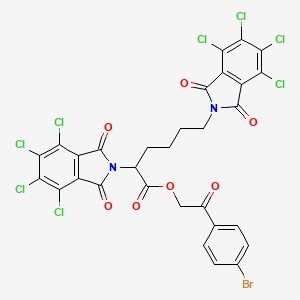
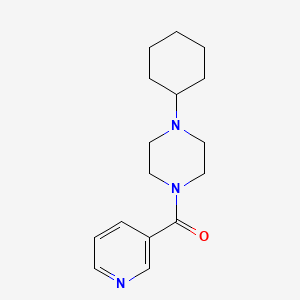
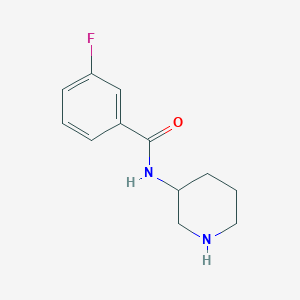
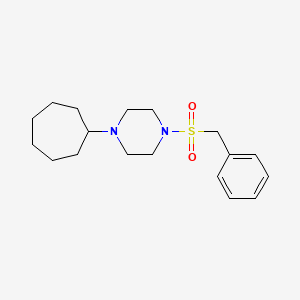
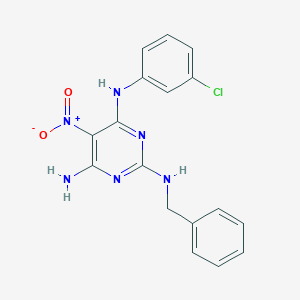
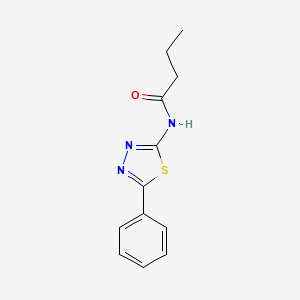
![4-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12489316.png)

![2-{4-[4-(benzyloxy)-3-methoxyphenyl]-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl}benzoic acid](/img/structure/B12489324.png)
